5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol
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Overview
Description
5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol is an organic compound with the molecular formula C10H10N4O It is a heterocyclic compound containing both pyridine and pyrimidine rings, which are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol typically involves the reaction of pyrimidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyrimidine derivative reacts with a pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydride in aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine and pyrimidine oxides.
Reduction: Formation of reduced pyridine and pyrimidine derivatives.
Substitution: Formation of substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 2-hydroxypyridine share structural similarities.
Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 2-hydroxypyrimidine are structurally related.
Uniqueness
5-{[(pyrimidin-5-yl)amino]methyl}pyridin-2-ol is unique due to its combined pyridine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
1539638-97-5 |
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Molecular Formula |
C10H10N4O |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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